(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride
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Overview
Description
®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is a chiral compound with significant importance in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride typically involves the reduction of the corresponding ketone using a chiral reducing agent. One common method is the asymmetric reduction of 1-(4-(1-Aminoethyl)phenyl)ethanone using a chiral catalyst under hydrogenation conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and yield. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-(1-Aminoethyl)phenyl)ethanone or 1-(4-(1-Aminoethyl)phenyl)acetic acid.
Reduction: Formation of 1-(4-(1-Aminoethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (s)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride
- 1-(4-(1-Aminoethyl)phenyl)ethanone
- 1-(4-(1-Aminoethyl)phenyl)ethanol
Uniqueness
®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for studying enantioselective processes and developing chiral drugs.
Properties
IUPAC Name |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZDKPYJQEXOV-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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